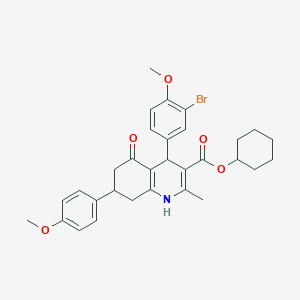

Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core with:

- A cyclohexyl ester at position 2.

- 3-Bromo-4-methoxyphenyl and 4-methoxyphenyl substituents at positions 4 and 7, respectively.

- A methyl group at position 2 and a keto group at position 3.

This structural complexity confers unique electronic, steric, and hydrogen-bonding properties, making it a candidate for biological applications such as calcium modulation and antimicrobial activity .

Properties

IUPAC Name |

cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34BrNO5/c1-18-28(31(35)38-23-7-5-4-6-8-23)29(20-11-14-27(37-3)24(32)15-20)30-25(33-18)16-21(17-26(30)34)19-9-12-22(36-2)13-10-19/h9-15,21,23,29,33H,4-8,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPDYGDGBFXPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)Br)C(=O)OC5CCCCC5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386507 | |

| Record name | ST50723955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-51-4 | |

| Record name | ST50723955 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of approximately 502.44 g/mol. The structure includes a hexahydroquinoline core, which is known for its biological activity as well as its potential in drug design.

Calcium Channel Antagonists

Research indicates that derivatives of quinoline compounds, including the target compound, exhibit activity as calcium channel antagonists. These compounds can interact with calcium channels in the cardiovascular system, potentially leading to therapeutic applications in treating hypertension and other cardiovascular diseases .

Antibacterial Activity

Studies have shown that related quinoline derivatives demonstrate antibacterial properties against Gram-positive bacteria. This suggests that cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may also possess similar properties, making it a candidate for further investigation in antibiotic development .

Structural Insights

The crystal structure studies of similar quinoline compounds reveal important conformational characteristics that influence their biological activity. For instance:

- The 1,4-dihydropyridine (1,4-DHP) rings adopt flat-boat conformations.

- Intermolecular hydrogen bonding and halogen bonding interactions have been observed, which can stabilize the structure and enhance biological efficacy .

Case Study: Structure–Activity Relationship (SAR)

A study focused on the SAR of quinolone derivatives found that modifications to the phenyl groups significantly affected their biological activity as calcium channel antagonists. The presence of bromine and methoxy groups contributed to increased potency and selectivity .

Table: Comparison of Quinoline Derivatives

| Compound Name | Structure | Activity | Notes |

|---|---|---|---|

| Ethyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Structure | Moderate calcium-channel antagonist | Similar structural features |

| Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo | Structure | Potential antibacterial | Needs further testing |

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Hexahydroquinoline Core

Table 1: Key Structural Differences in Analogues

Key Observations:

- Bromine vs. This may enhance interactions with biological targets like enzymes .

- Cyclopentyl () and benzyl () esters introduce distinct steric profiles .

- Crystallographic Behavior : Methyl ester derivatives (e.g., ) exhibit N–H···O hydrogen bonding in crystal packing, stabilizing their solid-state structures .

Biological Activity

Cyclohexyl 4-(3-bromo-4-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C30H31BrClNO4

- Molecular Weight : 584.94 g/mol

- CAS Number : 294197-81-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on different biological systems. The following sections summarize key findings.

-

G Protein-Coupled Receptors (GPCRs) :

- The compound demonstrates agonistic activity towards certain GPCRs, notably the α2A-adrenergic receptor and cannabinoid receptors (CB1 and CB2) . It shows a significant increase in cAMP levels upon activation of these receptors .

- Inhibition of cyclooxygenase-1 (COX-1) activity has also been noted, suggesting anti-inflammatory properties .

- Neurite Outgrowth :

Pharmacological Studies

A summary of notable studies is provided below:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Neuroprotection :

- A study involving animal models showed that administration of the compound led to improved recovery rates in subjects with induced spinal cord injuries. The results indicated enhanced neuronal survival and functional recovery.

-

Anti-inflammatory Effects :

- In vitro assays demonstrated that the compound effectively reduced inflammatory markers in cultured cells treated with pro-inflammatory cytokines. This positions it as a candidate for further investigation in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for preparing this hexahydroquinoline derivative, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach involving:

- Imine formation : Reacting a substituted benzaldehyde (e.g., 3-bromo-4-methoxybenzaldehyde) with a cyclohexylamine derivative in the presence of an acid catalyst to form an imine intermediate .

- Cyclization : Treating the intermediate with a cyclohexanone derivative under acidic or thermal conditions to form the hexahydroquinoline core .

- Esterification : Introducing the cyclohexyl carboxylate group via nucleophilic acyl substitution . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., p-TsOH) to improve yield and purity.

Q. How should researchers characterize the compound’s structural integrity and purity?

Use a combination of:

- NMR spectroscopy : - and -NMR to confirm substituent positions and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis to resolve conformational details, such as chair vs. boat configurations in the hexahydroquinoline ring .

Q. What preliminary biological assays are suitable for screening its activity?

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition studies : Fluorometric assays targeting kinases or hydrolases, given the compound’s structural similarity to calcium channel modulators .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can computational methods aid in understanding its interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., voltage-gated ion channels) .

- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues for binding .

- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity data to design optimized analogs .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

- Dynamic NMR : Detect conformational exchange in the hexahydroquinoline ring at variable temperatures .

- DFT calculations : Compare computed (e.g., Gaussian 09) and experimental -NMR chemical shifts to validate tautomeric forms .

- Crystallographic refinement : Resolve disorder in substituent orientations (e.g., methoxyphenyl groups) using SHELXL .

Q. How can regioselective functionalization of the hexahydroquinoline core be achieved?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation or alkylation .

- Protecting group strategies : Temporarily block reactive sites (e.g., ketone at C5) with SEM (trimethylsilylethoxymethyl) groups during derivatization .

Key Methodological Recommendations

- Synthetic reproducibility : Use anhydrous conditions and inert atmospheres (N/Ar) to prevent hydrolysis of sensitive intermediates .

- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.